molecular formula C11H15N3O2S B5880615 N~2~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE

N~2~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE

Cat. No.: B5880615
M. Wt: 253.32 g/mol
InChI Key: FIUYFDWEBSADFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine moiety, and a carbothioyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE typically involves the reaction of 4-methylpiperazine with a suitable furan derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N2-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~2~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-2-FURAMIDE is unique due to its combination of a furan ring and a piperazine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-methylpiperazine-1-carbothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-13-4-6-14(7-5-13)11(17)12-10(15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3,(H,12,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUYFDWEBSADFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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